molecular formula C9H13N3OS B2943038 [2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol CAS No. 1267798-65-1

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol

Cat. No. B2943038
CAS RN: 1267798-65-1
M. Wt: 211.28
InChI Key: ITZYRRFECMIBOV-UHFFFAOYSA-N
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Description

“[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol” is a chemical compound with the CAS number 1267798-65-1 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, Syed et al. synthesized a similar compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, and evaluated it for anti-tubercular potential . Another study reported the synthesis of a heterocyclic hybrid by the interaction of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine .


Molecular Structure Analysis

Imidazole, the core structure of the compound, is known as 1,3-diazole. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .

Scientific Research Applications

Molecular Aggregation Studies

  • Aggregation in Organic Solvents : A study investigated the aggregation behavior of compounds similar to 2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol in different organic solvents. It was found that the molecular structure, particularly the alkyl substituent, significantly affects aggregation processes (Matwijczuk et al., 2016).

Pharmaceutical Research

  • Anti-Proliferative Potency in Hepatic Cancer : Research on imidazo[2,1-b]thiazole derivatives has shown promising anti-proliferative effects against hepatic cancer cell lines. This includes the exploration of thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety (Rashdan et al., 2020).

Chemical Synthesis

  • Synthesis of Carbonyl Compounds : A method involving the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can be converted into carbonyl compounds, was reported. This process highlights the versatility of imidazole derivatives in chemical synthesis (Ohta et al., 1987).

Catalysis

  • C-N Bond Formation via Ruthenium Complexes : A study focused on developing ruthenium(II)-based catalysts incorporating imidazol-2-ylidene ligands for C-N bond-forming reactions. This research signifies the role of such compounds in advancing catalytic processes (Donthireddy et al., 2020).

Antimicrobial and Antitubercular Activity

  • Antitubercular Activity : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and shown to possess significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Kolavi et al., 2006).

Safety and Hazards

The safety and hazards associated with “[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol” are not specified in the available literature .

Future Directions

Imidazole derivatives have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring the potential applications of “[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol” in drug development.

properties

IUPAC Name

(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-5(2)8-7(4-13)12-9(10-8)14-6(3)11-12/h5,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZYRRFECMIBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=C2S1)C(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol

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